6-epi-Pravastatin sodium
Übersicht
Beschreibung
6-epi-Pravastatin sodium is an analogue of Pravastatin, a competitive inhibitor of HMG-CoA reductase . Pravastatin is the 6-alpha-hydroxy acid form of mevastatin and is used to lower lipid levels and reduce the risk of cardiovascular events .
Synthesis Analysis
Pravastatin is made through a fermentation process in which mevastatin is first obtained. The manufacturing process is followed by the hydrolysis of the lactone group and the biological hydroxylation with Streptomyces carbophilus to introduce the allylic 6-alcohol group .Molecular Structure Analysis
The molecular formula of this compound is C23H35NaO7 . The molecular weight is 446.510 Da . The structure of Pravastatin is different from other statins as it is a β-hydroxy acid possessing a hydroxy group in position 6′ of the hydronaphthalene ring .Chemical Reactions Analysis
Major metabolites of Pravastatin include the 3-alpha-isomer of Pravastatin and a glutathione conjugate. Significant human metabolites, 3α-iso-pravastatin and 6-epi-pravastatin, may form from a nonenzymatic-acid-catalyzed reaction in the stomach .Physical and Chemical Properties Analysis
This compound is a white crystalline powder . It is soluble in methanol and water .Wissenschaftliche Forschungsanwendungen
Impurity Analysis in Pravastatin Production
6-epi-Pravastatin is identified as a main impurity in the fermentation process of Pravastatin. Studies have focused on the detection and analysis of such impurities to ensure the quality of the final pharmaceutical product. Advanced techniques like Collision-Activated Decomposition Mass Spectra (CAD) and HPLC-MS/MS are employed to identify and characterize these impurities (Kocijan et al., 2006).
Role in Pharmacological Formulations
Research on the formulation of Pravastatin, which includes 6-epi-Pravastatin as an impurity, has led to the development of immediate-release tablets and other dosage forms. This research is pivotal for improving therapeutic efficacy and patient compliance, especially in fast dissolving tablets designed for oral administration (Yamunappa et al., 2016).
Analytical Methods for Determination and Validation
Analytical methods have been developed for the determination of Pravastatin and its impurities, including 6-epi-Pravastatin, in pharmaceutical preparations. These methods are essential for ensuring drug quality and efficacy. Techniques like LC-MS/MS are used for quantification, providing a sensitive and selective approach for analysis (Lianguo Chen et al., 2017).
Bioconversion Studies
Studies have investigated the bioconversion of compactin to Pravastatin, where 6-epi-Pravastatin is an intermediate. This research is significant in optimizing the production process of Pravastatin, a widely used statin. Microorganisms like Pseudonocardia carboxydivorans have been identified for their potential in the industrial-scale production of Pravastatin through bioconversion processes (Lin et al., 2011).
Microparticle and Nanovesicular Formulations
Research in developing microparticles and nanovesicular formulations of Pravastatin for improved drug delivery and stability includes studies on 6-epi-Pravastatin. These formulations aim to enhance bioavailability and provide sustained release, which are critical for drugs like Pravastatin that are unstable at gastric pH and have poor bioavailability (Garg & Pathak, 2011).
Wirkmechanismus
Target of Action
The primary target of 6-epi-Pravastatin sodium is the 3-hydroxy-3-methyl-glutaryl-coenzyme A (HMG-CoA) reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a precursor of cholesterol . By inhibiting this enzyme, this compound effectively reduces the synthesis of cholesterol in the body .
Mode of Action
This compound is a competitive inhibitor of HMG-CoA reductase . It binds to the active site of the enzyme, preventing the conversion of HMG-CoA to mevalonate . This inhibition leads to an increase in the expression of hepatic LDL receptors, which in turn decreases the plasma levels of LDL cholesterol .
Biochemical Pathways
The inhibition of HMG-CoA reductase by this compound affects the mevalonate pathway , which is responsible for the synthesis of cholesterol . By blocking this pathway, the compound reduces the production of cholesterol, leading to lower levels of LDL cholesterol in the bloodstream .
Pharmacokinetics
This compound is rapidly absorbed from the upper part of the small intestine, probably via proton-coupled carrier-mediated transport . It is then taken up by the liver by a sodium-independent bile acid transporter . About half of the this compound that reaches the liver via the portal vein is extracted by the liver . The major metabolites are produced by chemical degradation in the stomach rather than by cytochrome P450-dependent metabolism in the liver . The intact drug and its metabolites are cleared through both hepatic and renal routes, and tubular secretion is a predominant mechanism in renal excretion .
Result of Action
The result of this compound’s action is a reduction in the levels of LDL cholesterol in the bloodstream . This can help to reduce the risk of cardiovascular events, including myocardial infarction and stroke .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its absorption can be affected by the pH of the stomach . Furthermore, its hydrophilicity is markedly higher than that of other statins, which may influence its distribution in the body
Zukünftige Richtungen
The nature of the Pravastatin transporters, particularly in humans, remains unknown at present. Further mechanistic studies are required to establish the pharmacokinetic-pharmacodynamic relationships of Pravastatin and to provide the optimal therapeutic efficacy for various types of patients with hypercholesterolemia .
Biochemische Analyse
Biochemical Properties
6-epi-Pravastatin sodium, like pravastatin, is a competitive inhibitor of HMG-CoA reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a precursor of cholesterol . By inhibiting this enzyme, this compound reduces the production of cholesterol in the body .
Cellular Effects
The primary cellular effect of this compound is the reduction of cholesterol synthesis. This leads to a decrease in the levels of low-density lipoprotein (LDL) cholesterol, which is often referred to as “bad cholesterol” due to its association with cardiovascular disease . Additionally, statins like this compound have been shown to have anti-inflammatory effects .
Molecular Mechanism
The molecular mechanism of action of this compound involves the competitive inhibition of HMG-CoA reductase . This enzyme is the rate-limiting step in the mevalonate pathway, which leads to the production of cholesterol. By inhibiting this enzyme, this compound reduces the production of mevalonate and, consequently, cholesterol .
Temporal Effects in Laboratory Settings
Pravastatin, from which this compound is derived, is known to have a rapid absorption rate and is taken up by the liver via a sodium-independent bile acid transporter .
Dosage Effects in Animal Models
While specific studies on this compound in animal models are limited, studies on pravastatin have shown neuroprotective effects against cerebral cortical venous ischemia in rats
Metabolic Pathways
This compound is involved in the cholesterol biosynthesis pathway, specifically in the conversion of HMG-CoA to mevalonate . It inhibits HMG-CoA reductase, thereby reducing the production of mevalonate, a key intermediate in the synthesis of cholesterol .
Transport and Distribution
This compound is rapidly absorbed from the upper part of the small intestine and then taken up by the liver via a sodium-independent bile acid transporter . This suggests that it is distributed primarily to the liver, where it exerts its cholesterol-lowering effects .
Eigenschaften
IUPAC Name |
sodium;(3R,5R)-7-[(1S,2S,6R,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36O7.Na/c1-4-13(2)23(29)30-20-11-17(25)9-15-6-5-14(3)19(22(15)20)8-7-16(24)10-18(26)12-21(27)28;/h5-6,9,13-14,16-20,22,24-26H,4,7-8,10-12H2,1-3H3,(H,27,28);/q;+1/p-1/t13-,14-,16+,17-,18+,19-,20-,22-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBQYTRBTXKKOG-QUJYXMMOSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)O.[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)O.[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35NaO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81176-41-2 | |
Record name | 6-epi-Pravastatin sodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081176412 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-EPI-PRAVASTATIN SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4A67XJY6V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.